1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene
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Overview
Description
1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with methoxy groups and a sulfonyl-ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonylation: The acylated benzene is then subjected to sulfonylation using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and sulfonyl groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Electrophiles such as halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylbenzene:
1-Ethenyl-4-methoxybenzene:
Uniqueness
1-Methoxy-4-[2-(4-methoxybenzene-1-sulfonyl)ethenyl]benzene is unique due to its combination of methoxy and sulfonyl-ethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
76859-82-0 |
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Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methoxy-4-[2-(4-methoxyphenyl)sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H16O4S/c1-19-14-5-3-13(4-6-14)11-12-21(17,18)16-9-7-15(20-2)8-10-16/h3-12H,1-2H3 |
InChI Key |
ARARRVUQIOHZIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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